molecular formula C14H20S B7997521 3-[4-(n-Pentylthio)phenyl]-1-propene

3-[4-(n-Pentylthio)phenyl]-1-propene

Cat. No.: B7997521
M. Wt: 220.38 g/mol
InChI Key: HEZLDFCEICMEJM-UHFFFAOYSA-N
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Description

3-[4-(n-Pentylthio)phenyl]-1-propene is a propene derivative featuring a phenyl ring substituted with an n-pentylthio (-S-C₅H₁₁) group at the para position. The compound’s structure combines a reactive alkene moiety with a sulfur-containing aromatic substituent. The thioether group imparts electron-donating properties, while the pentyl chain enhances hydrophobicity.

Properties

IUPAC Name

1-pentylsulfanyl-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20S/c1-3-5-6-12-15-14-10-8-13(7-4-2)9-11-14/h4,8-11H,2-3,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZLDFCEICMEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(n-Pentylthio)phenyl]-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3-[4-(n-Pentylthio)phenyl]-1-propene typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[4-(n-Pentylthio)phenyl]-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkanes.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-[4-(n-Pentylthio)phenyl]-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(n-Pentylthio)phenyl]-1-propene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(1-Adamantyl)-1-propene

Structural Differences :

  • Substituent : The adamantyl group is a rigid, bulky cycloalkane, whereas 3-[4-(n-Pentylthio)phenyl]-1-propene has a flexible pentylthio-aromatic substituent.
  • Electronic Effects : The adamantyl group is electronically neutral, while the thioether in the target compound donates electrons via resonance.

Polymerization Behavior :

  • Catalysts : Both compounds undergo copolymerization with α-olefins (e.g., ethene, propene) using metallocene catalysts like rac-[ethylenebis(1-indenyl)]zirconium dichloride .
  • Thermal Properties: Adamantyl copolymers exhibit high glass transition temperatures (Tg) due to the adamantane’s rigidity. In contrast, the pentylthiophenyl group may reduce Tg but improve flexibility and solubility in non-polar solvents .
  • NMR Analysis : Copolymers of 3-(1-adamantyl)-1-propene with 4-methyl-1-pentene show distinct ¹³C NMR peaks for adamantyl carbons (δ ~35–45 ppm), whereas pentylthiophenyl copolymers would likely exhibit signals for aromatic and thioether carbons (δ ~120–140 ppm and δ ~30–40 ppm, respectively) .
Property 3-(1-Adamantyl)-1-propene Copolymers 3-[4-(n-Pentylthio)phenyl]-1-propene (Inferred)
Tg High (due to rigidity) Moderate (flexible pentyl chain)
Solubility Low in non-polar solvents Higher in non-polar solvents
Reactivity Neutral substituent Electron-donating thioether group

2-Methyl-1-[4-(methylthio)phenyl]-1-propanone

Structural Differences :

  • Functional Group : The comparator is a ketone, while the target compound is an alkene.
  • Thioether Chain : The methylthio group (-S-CH₃) is shorter than pentylthio, reducing steric hindrance and hydrophobicity.

Styrene Derivatives (e.g., Styrene)

Electronic Effects :

Polymer Properties :

  • Styrene-based polymers (e.g., polystyrene) are rigid and transparent. Incorporation of pentylthiophenyl may introduce sulfur-induced cross-linking or alter optical properties due to aromatic-thioether interactions .

Biological Activity

3-[4-(n-Pentylthio)phenyl]-1-propene, a compound with potential biological significance, has been the subject of various studies examining its pharmacological properties and mechanisms of action. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[4-(n-Pentylthio)phenyl]-1-propene is C13H18SC_{13}H_{18}S. The compound features a propene group attached to a phenyl ring substituted with a pentylthio group, which contributes to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of 3-[4-(n-Pentylthio)phenyl]-1-propene typically involves:

  • Friedel-Crafts Alkylation : This method employs a Lewis acid catalyst (e.g., AlCl₃) to facilitate the reaction between benzene derivatives and alkyl halides under anhydrous conditions.
  • Reagents : Common reagents include n-pentylthiol and propylene derivatives.

The biological activity of 3-[4-(n-Pentylthio)phenyl]-1-propene is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound may undergo metabolic transformations that lead to the formation of active metabolites, influencing cellular signaling pathways.

Pharmacological Properties

Research has indicated several potential pharmacological effects:

  • Antioxidant Activity : The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Potential : There is evidence indicating that it may modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Antioxidant Activity Study :
    • Objective : To evaluate the antioxidant capacity of 3-[4-(n-Pentylthio)phenyl]-1-propene.
    • Methodology : DPPH radical scavenging assay was used to assess antioxidant activity.
    • Results : The compound demonstrated significant scavenging activity, comparable to standard antioxidants.
  • Antimicrobial Activity Evaluation :
    • Objective : To investigate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Agar diffusion method was employed to determine inhibition zones.
    • Results : Notable inhibition was observed against Staphylococcus aureus and Escherichia coli.

Data Summary

Biological ActivityMethodologyKey Findings
AntioxidantDPPH AssaySignificant radical scavenging activity
AntimicrobialAgar DiffusionEffective against Staphylococcus aureus and Escherichia coli
Anti-inflammatoryIn vitro assaysModulation of inflammatory cytokines

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